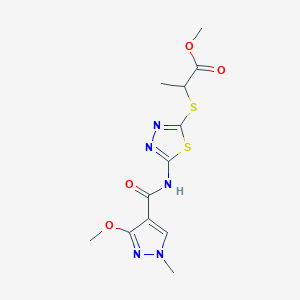
methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with significant potential in various fields due to its complex structure and reactive sites. This compound contains multiple functional groups, including a methoxy group, a pyrazole ring, and a thiadiazole ring, making it an intriguing subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves several steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with β-diketones under acidic conditions.
Thiadiazole Synthesis: : The thiadiazole ring is commonly formed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: : The pyrazole and thiadiazole rings are then coupled through a thioesterification reaction, usually involving the use of thionyl chloride and an appropriate base.
Final Modification: : The final compound is obtained by the esterification of the carboxamido group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound might involve:
Optimization of Reaction Conditions: : Scaling up the synthesis would require optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: : Implementing continuous flow chemistry techniques to enhance reaction efficiency and safety.
Purification and Isolation: : Use of advanced purification methods such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions due to its functional groups:
Oxidation: : The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: : Reduction of the nitro group in the pyrazole ring to an amine.
Substitution: : Nucleophilic substitution reactions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Reagents such as halides or alkylating agents under mild conditions.
Major Products
Oxidation Products: : Formation of carboxylic acids or aldehydes.
Reduction Products: : Formation of amines or alcohols.
Substitution Products: : Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it versatile for various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in binding assays due to its unique structural properties.
Medicine
In medicine, it holds potential as a lead compound for drug development, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Similar structure with an extended carbon chain.
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Variation in the ester group.
Uniqueness
The uniqueness of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate lies in its specific arrangement of functional groups, which confers distinct reactivity and biological activity compared to its analogs.
Is this along the lines of what you were thinking?
Eigenschaften
IUPAC Name |
methyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S2/c1-6(10(19)21-4)22-12-15-14-11(23-12)13-8(18)7-5-17(2)16-9(7)20-3/h5-6H,1-4H3,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOFOKCGDWJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)
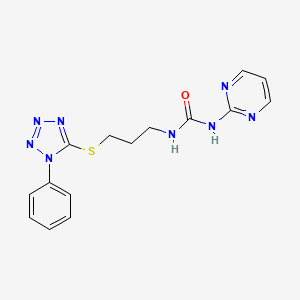
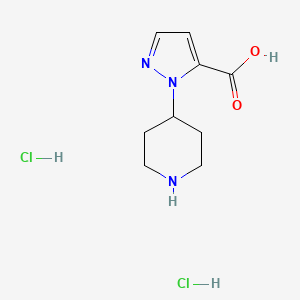
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
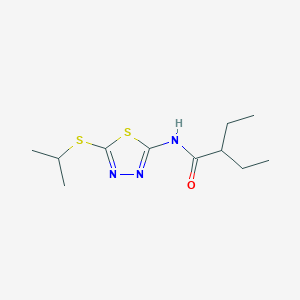
![5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2419938.png)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)
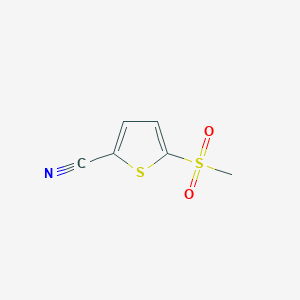
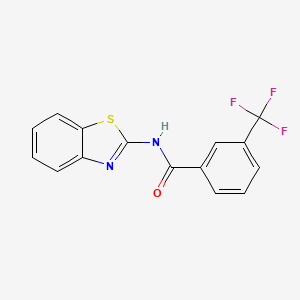


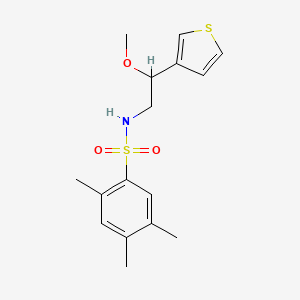

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2419951.png)
